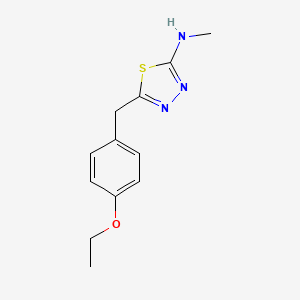

5-(4-ethoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amines, including derivatives similar to 5-(4-ethoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine, typically involves cyclization reactions of thiosemicarbazides or thiohydrazides with various aldehydes or ketones. The process can be catalyzed by different reagents or conditions, such as phosphorus oxychloride (POCl3) or manganese(II) catalysis, leading to the formation of the thiadiazole ring through the loss of water or hydrogen sulfide.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazol-2-amines is characterized by the presence of a thiadiazole ring, which can significantly influence the compound's electronic and spatial configuration. X-ray crystallography studies reveal that these molecules can exhibit diverse crystalline forms and hydrogen bonding patterns, contributing to their stability and interactions with biological targets.

Chemical Reactions and Properties

1,3,4-Thiadiazol-2-amines undergo various chemical reactions, including nucleophilic substitutions and amidination, which allow for the introduction of different functional groups and the synthesis of a wide range of derivatives. These reactions are essential for modifying the compound's chemical properties and enhancing its biological activity.

Physical Properties Analysis

The physical properties of 1,3,4-thiadiazol-2-amines, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's suitability for different applications, including drug development and material science.

Chemical Properties Analysis

1,3,4-Thiadiazol-2-amines exhibit a variety of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. These properties are determined by the electron-donating or electron-withdrawing nature of the substituents attached to the thiadiazole ring.

- (Dani et al., 2013) discusses the synthesis, spectral, X-ray, and DFT studies of related 1,3,4-thiadiazol-2-amines, providing insights into their structural characteristics and hydrogen bonding patterns.

- (Gür et al., 2020) explores the antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazol-2-amines, highlighting their potential pharmacological applications.

- (Zhu et al., 2016) details the synthesis and acetylcholinesterase-inhibition activities of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives, indicating their possible use in treating neurological disorders.

properties

IUPAC Name |

5-[(4-ethoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-16-10-6-4-9(5-7-10)8-11-14-15-12(13-2)17-11/h4-7H,3,8H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXJFWDJOUOINP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(S2)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-ethoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-anilino-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5646539.png)

![5-{1-benzyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylpyridin-2(1H)-one](/img/structure/B5646542.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B5646562.png)

![2-ethyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5646567.png)

![2-anilino-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5646569.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5646590.png)

![[(3R*,4R*)-1-(5-fluoro-2-methoxybenzoyl)-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5646593.png)

![(4-benzyl-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5646603.png)

![ethyl 4-({[(4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5646611.png)